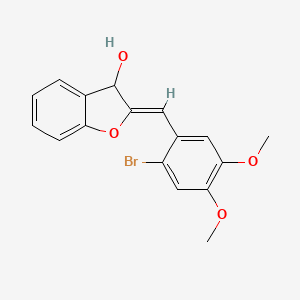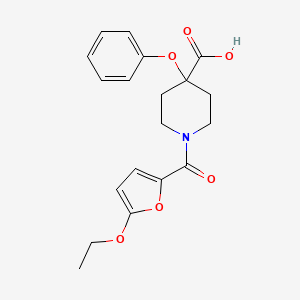![molecular formula C20H14N4O3S B5500738 N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5500738.png)
N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide is a chemical compound that has been the subject of various studies due to its interesting chemical structure and potential applications.
Synthesis Analysis
- Synthesis Process : The synthesis of similar benzimidazole derivatives often involves reactions such as the Weidenhagen reaction, followed by N-methylation (El’chaninov & Aleksandrov, 2016).
- Transformation Reactions : Electrophilic substitution reactions, including nitration, bromination, sulfonation, formylation, and acylation, are common in synthesizing benzimidazole compounds (El’chaninov & Aleksandrov, 2016).
Molecular Structure Analysis
- Conformation and Bonding : Benzimidazole derivatives show various molecular conformations, with key bonding interactions like N-H...N and C-H...N hydrogen bonds, which can lead to the formation of infinite chains (Hranjec et al., 2008).
Chemical Reactions and Properties
- Reactivity : The compound's reactivity is influenced by the presence of benzimidazole and thiophene rings, where electrophilic substitutions usually occur (El’chaninov & Aleksandrov, 2016).
- Functional Group Transformations : Various functional groups can be introduced into the benzimidazole and thiophene rings, altering the compound's chemical properties and reactivity (El’chaninov & Aleksandrov, 2016).
Physical Properties Analysis
- Crystallization and Structure : The compound and its derivatives can crystallize in different space groups, with molecular geometry influenced by intermolecular interactions like hydrogen bonding and π-π interactions (Sharma et al., 2016).
Chemical Properties Analysis
- Anion Transport Properties : Modifications in the benzimidazole structure, especially with electron-withdrawing groups, significantly influence its chemical properties like anion transport activity (Peng et al., 2016).
- Interactions and Stability : The compound's stability and interaction capabilities are determined by its structural configuration and the presence of specific functional groups (Sharma et al., 2016).
Wissenschaftliche Forschungsanwendungen
Pharmacological Activity Enhancement
The introduction of a nitro group or bromine atom into compounds similar to N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide has been shown to endow them with high pharmacological activity. This modification strategy is significant in the development of new pharmacological agents, indicating the potential of such compounds in enhancing drug efficacy (Aleksandrov & El’chaninov, 2016).
Antiparasitic Activity
Compounds with nitroimidazole structures, akin to the given chemical, exhibit significant antiparasitic activity. An efficient methodology for synthesizing 2-nitro-1-vinyl-1H-imidazole demonstrates its potential as a structural subunit for designing new antiparasitic drugs, highlighting the relevance of such compounds in treating infectious diseases like Chagas disease (Velez et al., 2022).
Organic Photovoltaics
The synthesis of electron-deficient molecules based on benzothiadiazole moiety flanked with vinylimides, which are structurally related to N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide, has been utilized in organic photovoltaics (OPVs). These compounds demonstrate significant differences in bulk heterojunction solar cells performance, indicating their potential in enhancing the efficiency of OPVs (Bloking et al., 2011).
Antimicrobial and Antibacterial Properties
The poly(N-vinylimidazole)-catalyzed synthesis of compounds containing acyl groups demonstrates good to excellent yields and antibacterial activity against Escherichia coli. The presence of substituents like fluoro, nitro, and methoxy groups significantly enhances antimicrobial activity, suggesting the potential use of such compounds in developing new antibacterial agents (Khaligh, 2017).
Material Science Applications
In material science, the synthesis and characterization of polyimides derived from diamines containing bis-benzimidazole rings indicate their potential as high-performance materials due to excellent thermal stability, mechanical properties, and other desirable features (Liu et al., 2012). Similarly, the development of visible light-sensitive photoinitiators for cationic polymerization using highly conjugated thiophene derivatives demonstrates the utility of such compounds in polymer science (Aydoğan et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)ethenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c25-20(18-9-4-10-28-18)23-17(12-13-5-3-6-14(11-13)24(26)27)19-21-15-7-1-2-8-16(15)22-19/h1-12H,(H,21,22)(H,23,25)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADOWZBOXZTZQH-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)ethenyl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500660.png)
![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5500669.png)
![rel-(3S,4S)-4-(dimethylamino)-1-[2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5500680.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5500690.png)
![8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5500698.png)

![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5500711.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B5500735.png)

![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5500747.png)
![3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)

